molecular formula C4H8BNO2 B13414590 (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid

Cat. No.: B13414590
M. Wt: 112.93 g/mol
InChI Key: BKJHFPPUPHTSGH-UHFFFAOYSA-N
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Description

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid typically involves the borylation of pyrrole derivatives. One common method is the hydroboration of pyrrole with borane reagents, followed by oxidation to yield the boronic acid . Another approach involves the use of pinacol boronic esters, which are stable intermediates that can be converted to the desired boronic acid under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the hydroboration-oxidation sequence. This method is favored for its efficiency and the high yield of the desired product. The use of pinacol boronic esters is also common in industrial settings due to their stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, ketones, hydrocarbons, and various substituted pyrrole derivatives .

Scientific Research Applications

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves the formation of boron-carbon bonds, which are crucial in cross-coupling reactions. The boronic acid group acts as a nucleophile, participating in transmetalation with palladium catalysts to form new carbon-carbon bonds . This mechanism is central to its role in Suzuki-Miyaura coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is unique due to its specific structure, which combines the reactivity of boronic acids with the stability of the pyrrole ring. This combination makes it particularly valuable in cross-coupling reactions and other synthetic applications .

Properties

Molecular Formula

C4H8BNO2

Molecular Weight

112.93 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrol-4-ylboronic acid

InChI

InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h3,6-8H,1-2H2

InChI Key

BKJHFPPUPHTSGH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNCC1)(O)O

Origin of Product

United States

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